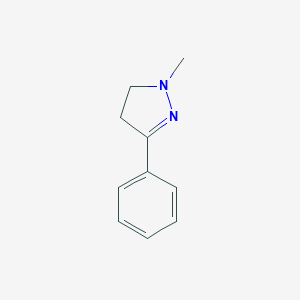

1-Methyl-3-phenyl-2-pyrazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18076-03-4 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-methyl-5-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C10H12N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

CJZUAMFJUYJULQ-UHFFFAOYSA-N |

SMILES |

CN1CCC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CN1CCC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Phenyl 2 Pyrazoline and Analogs

Classical Cyclocondensation Reactions

The most prevalent and classical method for synthesizing 2-pyrazolines involves the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and hydrazine (B178648) derivatives. koyauniversity.orgresearchgate.net This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazoline ring.

Reactivity of α,β-Unsaturated Ketones (Chalcones) with Hydrazine Derivatives

Chalcones, characterized by a 1,3-diarylprop-2-en-1-one backbone, are excellent precursors for pyrazoline synthesis. ajgreenchem.comjocpr.com Their reactivity stems from the electrophilic nature of the β-carbon and the carbonyl carbon. The reaction with hydrazine derivatives, such as methylhydrazine, proceeds readily to form the stable 2-pyrazoline (B94618) ring system. arabjchem.org The use of substituted chalcones and various hydrazine derivatives provides a direct route to a diverse library of pyrazoline compounds. researchgate.netnih.gov For instance, the reaction of 1,3-diphenyl-2-propene-1-one with phenylhydrazine (B124118) hydrochloride is a common method for synthesizing 1,3,5-triphenyl-2-pyrazolines. nih.gov

The general reaction involves the condensation of an appropriate chalcone (B49325) with a hydrazine derivative, often in a suitable solvent and sometimes with the aid of a catalyst. researchgate.net Microwave-assisted synthesis has also been employed to accelerate the cyclocondensation of chalcones with hydrazine, leading to the formation of pyrazoline derivatives. arabjchem.org

| Chalcone Precursor | Hydrazine Derivative | Resulting Pyrazoline | Reference |

|---|---|---|---|

| (E)-1,3-diphenylprop-2-en-1-one | Methylhydrazine | 1-Methyl-3,5-diphenyl-2-pyrazoline | arabjchem.org |

| 1,3-Diphenyl-2-propene-1-one | Phenylhydrazine hydrochloride | 1,3,5-Triphenyl-2-pyrazoline | nih.gov |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiosemicarbazide (B42300) | 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | ajgreenchem.com |

Mechanistic Pathways of 2-Pyrazoline Formation

The formation of the 2-pyrazoline ring from chalcones and hydrazines can proceed through different mechanistic pathways, primarily influenced by the reaction conditions.

Under basic or neutral conditions, the reaction is often initiated by an aza-Michael addition. researchgate.net In this pathway, the hydrazine derivative acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone. This conjugate addition leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration, yields the final 2-pyrazoline ring. researchgate.netfip.org This pathway is considered a highly efficient method for constructing the pyrazoline scaffold. beilstein-journals.org The use of catalysts like cesium carbonate (Cs2CO3) can facilitate this direct aza-Michael addition. nih.gov

In some synthetic strategies, oxidative conditions are employed to facilitate the cyclization process. For instance, the oxidative cyclization of imidazole (B134444) phenyl hydrazone with olefins, assisted by manganese dioxide (MnO2), proceeds via a nitrile imine intermediate to form pyrazolines. ijcrt.org Another approach involves the oxidative coupling of hydrazones and 1,3-diarylpropenes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can lead to the formation of pyrazoles through a cascade cyclization. acs.org While not the most direct route to 1-methyl-3-phenyl-2-pyrazoline, these oxidative methods highlight the diverse strategies available for pyrazoline synthesis.

Role of Acidic Catalysis and Reaction Conditions

Acidic catalysis plays a significant role in the cyclocondensation reaction, particularly when using hydrazine salts or less reactive substrates. chemicalbook.com Glacial acetic acid is a commonly used catalyst that facilitates the reaction between chalcones and hydrazine or phenylhydrazine. researchgate.net The acid protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity and promoting the initial nucleophilic attack by the hydrazine. researchgate.net The reaction conditions, including the choice of solvent and temperature, can also influence the reaction rate and yield. For example, ultrasound irradiation has been used to promote the reaction in aqueous media. sci-hub.se The use of p-toluenesulfonic acid as a catalyst in ethanol (B145695) has also been reported for the synthesis of N-acetylated pyrazoline derivatives. lew.ro

| Catalyst/Condition | Reactants | Significance | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Chalcones and Phenylhydrazine | Promotes cyclization. | researchgate.net |

| p-Toluenesulfonic acid | Chalcones and Hydrazine Hydrate (B1144303) | Catalyzes the formation of N-acetylated pyrazolines. | lew.ro |

| Cesium Carbonate (Cs2CO3) | Azoles and α,β-Unsaturated Malonates | Facilitates aza-Michael addition. | nih.gov |

| Ultrasound Irradiation | Chalcones and Hydrazine in Water | Green chemistry approach with shorter reaction times. | sci-hub.se |

Strategic Derivatization at Nitrogen-1, Carbon-3, and Carbon-5 Positions

The versatility of the chalcone-hydrazine condensation allows for strategic derivatization at multiple positions of the pyrazoline ring, leading to a wide range of analogs with diverse properties. researchgate.net

Nitrogen-1 (N1): The substituent at the N1 position is determined by the choice of the hydrazine derivative. Using methylhydrazine yields 1-methyl substituted pyrazolines like this compound. arabjchem.org Phenylhydrazine leads to 1-phenyl substituted analogs. nih.gov Other substituted hydrazines can be used to introduce various aryl, acyl, or sulfonyl groups at this position. tandfonline.com

Carbon-3 (C3): The substituent at the C3 position is derived from the carbonyl side of the chalcone precursor. By using different acetophenones in the Claisen-Schmidt condensation to form the chalcone, various aryl or alkyl groups can be introduced at the C3 position of the pyrazoline. jocpr.com

Carbon-5 (C5): The substituent at the C5 position originates from the β-aryl group of the chalcone. Varying the benzaldehyde (B42025) derivative used in the chalcone synthesis allows for the introduction of a wide range of substituents at this position. nih.gov

This strategic derivatization is crucial for tuning the chemical and physical properties of the resulting pyrazoline compounds.

Contemporary and Environmentally Benign Synthetic Approaches

Modern synthetic strategies for 2-pyrazolines prioritize green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These approaches offer significant advantages over classical methods, which often require harsh reaction conditions and long reaction times. researchgate.nettandfonline.comnih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 2-pyrazolines. rasayanjournal.co.injournalijar.comoalib.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times, higher yields, and often cleaner product formation compared to conventional heating methods. nih.govnih.govmdpi.com The synthesis of various 2-pyrazoline derivatives has been successfully achieved by reacting chalcones with hydrazine hydrate or phenylhydrazine under microwave irradiation, sometimes in the presence of a catalyst or in a solvent-free system. journalijar.commdpi.comtandfonline.com For instance, the condensation of chalcones with hydrazines in the presence of glacial acetic acid under microwave irradiation affords 3,5-diaryl-2-pyrazolines in high yields within minutes. mdpi.com

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 4-6 hours | Moderate | Reflux in ethanol | rasayanjournal.co.in |

| MAOS | 4-6 minutes | 80-86% | 300-watt microwave irradiation | rasayanjournal.co.in |

| Conventional Heating | 3-6 hours | Good | Reflux with hydrazine hydrate | nih.gov |

| MAOS | 50-400 seconds | High | 240-350 W microwave irradiation | nih.gov |

Ultrasound-Promoted Cyclizations

Ultrasound irradiation is another green chemistry technique that accelerates chemical reactions through acoustic cavitation. researchgate.netpaperpublications.org The synthesis of 1,3,5-triaryl-2-pyrazolines has been efficiently achieved by reacting chalcones and phenylhydrazine hydrochloride in an acetic acid aqueous solution under ultrasound irradiation at room temperature. beilstein-journals.orgchim.it This method offers high yields (83–96%) and short reaction times (1.5–2 hours). beilstein-journals.org The use of ultrasound provides a practical and convenient procedure for the synthesis of these heterocyclic compounds. arabjchem.org

Solvent-Free and Aqueous Medium Protocols

Conducting reactions in solvent-free conditions or in aqueous media is a cornerstone of green chemistry, as it reduces the use of volatile organic compounds. asianpubs.org The synthesis of 2-pyrazoline derivatives has been successfully demonstrated using a grinding technique, where 2'-hydroxychalcones react with hydrazine hydrate in the absence of a solvent. researchgate.nettandfonline.com This method is simple, rapid, and provides high yields with easy workup. tandfonline.com Additionally, ionic liquids have been employed as both a solvent and a catalyst for the synthesis of substituted 2-pyrazolines, offering a recyclable reaction medium. asianpubs.orgasianpubs.org Aqueous acetic acid solutions have also been utilized as a medium for the ultrasound-promoted synthesis of 1,3,5-triaryl-2-pyrazolines. beilstein-journals.org

| Method | Key Features | Example Reactants | Reference |

|---|---|---|---|

| Grinding | Solvent-free, rapid, high yield | 2'-Hydroxychalcones and hydrazine hydrate | researchgate.nettandfonline.com |

| Ionic Liquid | Solvent and catalyst, recyclable | Chalcones and phenyl hydrazine | asianpubs.orgasianpubs.org |

| Aqueous Medium | Environmentally benign, used with ultrasound | Chalcones and phenylhydrazine hydrochloride | beilstein-journals.org |

Catalytic Advancements in 2-Pyrazoline Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of 2-pyrazoline synthesis. Both solid acid catalysts and metal-organic catalysts have been explored for this purpose.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as TS-1 zeolite and nanorod vanadatesulfuric acid (VSA NRs), have been effectively used for the synthesis of 1,3,5-triaryl-2-pyrazolines. tandfonline.comtandfonline.comsci-hub.box These catalysts are advantageous due to their reusability, non-corrosive nature, and ease of separation from the reaction mixture. tandfonline.comtandfonline.com The cyclocondensation of chalcones and phenylhydrazine in the presence of these catalysts proceeds with excellent yields. tandfonline.comsci-hub.box

Metal-Organic Catalysis: Transition metal catalysts, including ruthenium and nickel complexes, have been employed in novel synthetic routes to 2-pyrazolines. organic-chemistry.orgacs.orgrsc.org For instance, a ruthenium-catalyzed acceptorless dehydrogenative coupling of allylic alcohols with hydrazines provides an atom-economical pathway to 2-pyrazolines with only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org Nickel(II) catalysts have been used in a multicomponent synthesis of 2-pyrazolines via acceptorless dehydrogenation of benzyl (B1604629) alcohols. rsc.org

Continuous Flow Synthesis Techniques for Scalability

Continuous flow synthesis offers a scalable and automated approach for the production of 2-pyrazolines. rsc.orgvapourtec.comnih.govfapesp.br This technique allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability compared to batch processes. The multistep synthesis of 2-pyrazolines has been successfully automated using continuous flow systems, enabling the rapid generation of compound libraries. rsc.orgcam.ac.uk This methodology is particularly valuable for producing highly substituted pyrazoles and pyrazolines by sequentially modifying a common core structure in different reactor modules. nih.gov

1,3-Dipolar Cycloaddition Routes to the 2-Pyrazoline System

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocyclic rings, including the 2-pyrazoline system. mdpi.comresearchgate.net This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which is usually an alkene. researchgate.netresearchgate.net

Nitrile imines, which are highly reactive intermediates, can be generated in situ from various precursors, such as hydrazonoyl halides or by the catalytic dehydrogenation of hydrazones. researchgate.net These nitrile imines then readily react with alkenes to form 2-pyrazolines with high regioselectivity. mdpi.com Catalytic asymmetric 1,3-dipolar cycloadditions have also been developed to produce chiral 2-pyrazolines with high enantioselectivity. rsc.orgnih.gov For instance, chiral metal complexes, such as those of copper(II), have been used to catalyze the reaction between azomethine imines and alkenes to yield non-racemic pyrazolines and pyrazolidines. mdpi.com

The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide variety of substituted 2-pyrazolines, including complex spiro-pyrazoline systems, by carefully choosing the appropriate 1,3-dipole and dipolarophile. mdpi.comresearchgate.net

Nitrile Imine Precursors and Dipolarophiles

A prominent method for synthesizing the pyrazoline ring system is the [3+2] cycloaddition reaction involving nitrile imines as 1,3-dipoles and alkenes as dipolarophiles. researchgate.netresearchgate.net Nitrile imines are typically generated in situ from precursors such as hydrazonoyl chlorides via base-induced dehydrohalogenation or from the photolysis of tetrazoles. mdpi.compsu.edu The reaction of these nitrile imines with suitable dipolarophiles, such as enamines or α,β-unsaturated ketones, leads to the formation of pyrazoline derivatives. psu.eduresearchgate.net

For instance, the reaction of in situ generated nitrile imines with chalcones (1,3-diaryl-2-propen-1-ones) provides a direct route to 1,3,5-trisubstituted pyrazolines. researchgate.netnih.gov The regioselectivity of this cycloaddition is generally high, with the terminal nitrogen atom of the nitrile imine attaching to the more sterically hindered carbon of the double bond. mdpi.com The versatility of this method allows for the synthesis of a wide array of pyrazoline analogs by varying the substituents on both the nitrile imine and the dipolarophile. researchgate.net

| Precursor Type | Method of Generation | Dipolarophile Example | Resulting Product | Reference |

| Hydrazonoyl Chlorides | Base-induced dehydrohalogenation | Chalcones | 1,3,5-Trisubstituted pyrazolines | researchgate.netmdpi.com |

| Tetrazoles | Photochemical activation | Cyclic Enones | Polysubstituted pyrazolines | mdpi.com |

| Hydrazones | Oxidative dehydrogenation | Ethyl oleate | Substituted pyrazolines | psu.edu |

Stereochemical Aspects of Cycloaddition Reactions

The stereochemistry of the resulting pyrazoline from a [3+2] cycloaddition reaction is a critical aspect, particularly when chiral centers are formed. The reaction is often stereoselective, and the stereochemical outcome can be influenced by the geometry of the alkene and the nature of the substituents. cdnsciencepub.com In many cases, the cycloaddition proceeds in a concerted manner, which allows for the transfer of stereochemical information from the starting materials to the product. cdnsciencepub.com

The development of asymmetric catalytic systems has enabled the synthesis of enantiomerically enriched pyrazolines. Chiral metal complexes, such as those involving magnesium(II), and organocatalysts have been successfully employed to control the stereoselectivity of the [3+2] cycloaddition of nitrile imines. chim.it For example, chiral phosphoric acid catalysts have been used in the intramolecular cyclization of hydrazones to produce optically active 2-pyrazolines with high enantioselectivity. chim.it The stereochemical fate of the carbons at positions 3 and 5 of the pyrazoline ring during subsequent reactions, such as pyrolysis to cyclopropanes, has been studied and shows a degree of stereoselectivity, suggesting a concerted mechanism. cdnsciencepub.com

Reductive Pathways to Dihydropyrazoles from Related Heterocycles

Dihydropyrazoles, including this compound, can be synthesized through the reduction of corresponding pyrazole (B372694) or other heterocyclic precursors. For example, the dihydropyrazole ring can be formed via the oxidation of β,γ-unsaturated hydrazones, which proceeds through an N-centered radical, followed by cyclization and reduction to yield 4,5-dihydropyrazoles. chinesechemsoc.org Another approach involves the palladium-catalyzed aminoarylation of unsaturated hydrazones with diaryliodonium salts, which leads to the formation of diversely substituted dihydropyrazoles. researchgate.net This method allows for the simultaneous formation of C(sp³)–N and C(sp³)–C(sp²) bonds. researchgate.net

Furthermore, the reduction of pyrazolium (B1228807) salts can lead to the formation of 3-pyrazolines. csic.es These reductive methods provide alternative synthetic routes to dihydropyrazoles, often with good yields and the ability to introduce a variety of substituents.

Synthesis from Pyrazolone (B3327878) Derivatives as Building Blocks

Pyrazolone derivatives serve as versatile and important synthons in the construction of various heterocyclic systems, including pyrazolines. Their reactivity allows for a range of chemical transformations to build the desired dihydropyrazole core.

Reactions Involving 3-Methyl-1-phenyl-2-pyrazolin-5-one Derivatives

3-Methyl-1-phenyl-2-pyrazolin-5-one (also known as edaravone) and its derivatives are key starting materials in organic synthesis. acs.orgnih.gov The reactivity of the methylene (B1212753) group at the 4-position allows for condensation reactions with various electrophiles. For instance, condensation with aldehydes and ketones can lead to the formation of 4-substituted pyrazolone derivatives. researchgate.net These derivatives can then be further modified to construct fused heterocyclic systems.

For example, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one reacts with aromatic aldehydes to yield 4-cinnamoyl derivatives. researchgate.net The subsequent reaction of these α,β-unsaturated systems with hydrazines can lead to the formation of a new pyrazoline ring fused to the pyrazolone scaffold. Additionally, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with various reagents can introduce functional groups that can be utilized for further cyclization reactions, leading to complex heterocyclic structures. researchgate.net

| Starting Pyrazolone Derivative | Reagent | Product Type | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Aromatic Aldehydes | 4-Arylidenepyrazolones | researchgate.net |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Aromatic Amines | Imino Compounds | researchgate.net |

| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Hydrazine | Pyrazolyl-pyrazolines | researchgate.net |

Utilization of 4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one as a Scaffold

4-(Dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one (DCNP) is a highly reactive building block used in the synthesis of a variety of heterocyclic compounds. benthamdirect.comingentaconnect.com Its activated dicyanomethylene group readily participates in reactions with nucleophiles and in cycloaddition reactions. benthamdirect.comaun.edu.eg

The reaction of DCNP with amines can lead to the formation of pyrazolo-imidazoles and other fused systems. benthamdirect.com For example, refluxing DCNP with glycine (B1666218) can yield a pyrazolone derivative that can then undergo cycloaddition with N-phenylmaleimide. ekb.eg The versatility of DCNP as a scaffold allows for the construction of spiro-heterocycles, such as spiropyridines and spiropyrroles, by reacting it with appropriate bifunctional reagents. benthamdirect.com This highlights the importance of DCNP in generating molecular complexity from a relatively simple pyrazolone precursor.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Analysis (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within 1-Methyl-3-phenyl-2-pyrazoline.

The IR spectrum of pyrazoline derivatives is distinguished by several key absorption bands. A prominent band corresponding to the C=N (imine) stretching vibration is typically observed in the range of 1548 to 1690 cm⁻¹. nih.govacs.org The precise position of this band can be influenced by the substituents on the pyrazoline ring. In addition to the C=N stretch, the spectra exhibit bands for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations within the phenyl ring, commonly found in the 1490–1500 cm⁻¹ region. acs.org The C-N single bond stretch is also identifiable, often appearing between 1224 and 1350 cm⁻¹. nih.govscispace.com

Raman spectroscopy provides complementary information. In related chalcone (B49325) precursors, FT-Raman spectra have been used to assign normal modes of vibration with the aid of Density Functional Theory (DFT) calculations, a practice that can be extended to pyrazoline systems for a more detailed vibrational analysis. researchgate.net

Table 1: Representative Vibrational Frequencies for the this compound Core Structure

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Source(s) |

| Aromatic C-H Stretch | > 3000 | acs.org |

| C=N Stretch (Pyrazoline Ring) | 1548 - 1690 | nih.govacs.org |

| C=C Stretch (Aromatic) | 1490 - 1500 | acs.org |

| C-N Stretch | 1224 - 1350 | nih.govscispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound, providing unambiguous information about the proton and carbon skeletons.

The ¹H NMR spectrum of 2-pyrazoline (B94618) derivatives is highly characteristic due to the protons on the five-membered ring. The protons at the C-4 and C-5 positions create a distinctive AMX or ABX spin system. mdpi.comresearchgate.netnih.gov This results in three separate signals, each appearing as a doublet of doublets (dd).

H-5 (Methine proton): The proton at the C-5 chiral center (Hₓ) is vicinal to the two diastereotopic protons at C-4. It typically resonates downfield in the range of δ 5.3–6.2 ppm. mdpi.comnih.gov

H-4 (Methylene protons): The two protons at C-4 (Hₐ and Hₑ) are chemically non-equivalent. They appear as two distinct doublet of doublets, generally in the regions of δ 3.0–3.6 ppm and δ 3.8–4.6 ppm. mdpi.comresearchgate.netnih.gov

Methyl Protons: The N-methyl group (N-CH₃) is expected to show a singlet in the aliphatic region of the spectrum.

Phenyl Protons: The protons of the phenyl group at C-3 will appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm.

The coupling constants (J-values) extracted from this AMX system are crucial for confirming the connectivity and stereochemistry of the pyrazoline ring.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, characteristic signals confirm the pyrazoline core and the substituent groups.

C-3 (Imine Carbon): The C=N carbon atom (C-3) is significantly deshielded and typically resonates around δ 154 ppm. nih.gov

C-5 (Methine Carbon): The C-5 carbon atom, attached to the nitrogen, appears at approximately δ 58 ppm. nih.gov

C-4 (Methylene Carbon): The C-4 methylene (B1212753) carbon resonates further upfield, typically around δ 42 ppm. nih.gov

Methyl Carbon: The N-methyl carbon signal is expected in the aliphatic region.

Phenyl Carbons: The carbons of the phenyl ring will produce a set of signals in the aromatic region (δ 120-140 ppm).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 1,3-Disubstituted-2-Pyrazoline Ring

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source(s) |

| H-4a, H-4b | 3.0 - 4.6 (dd) | ~42 | mdpi.comresearchgate.netnih.gov |

| H-5 | 5.3 - 6.2 (dd) | ~58 | mdpi.comnih.gov |

| C-3 | - | ~154 | nih.gov |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would clearly show the correlation between the H-5 proton and the two H-4 protons, confirming the AMX spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the C-4 and C-5 signals by linking them to their attached, and previously identified, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. concytec.gob.pe For instance, it would show correlations from the N-methyl protons to C-5 and from the H-5 proton to the C-3 and C-4 carbons, solidifying the connectivity of the entire heterocyclic ring and its substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is primarily the C=N-N-Ar conjugated system. cdnsciencepub.com Pyrazoline derivatives typically exhibit strong absorption bands in the UV region. The main absorption band is attributed to a π-π* transition within the conjugated backbone. nih.gov For 1-phenyl-2-pyrazoline derivatives, a characteristic absorption maximum is observed around 290-294 nm. cdnsciencepub.com

While many 1,3,5-triaryl-2-pyrazolines are known for their strong fluorescence, studies have reported that 3-methyl-1-phenyl-2-pyrazoline is non-fluorescent. cdnsciencepub.com This lack of emission suggests that the excited state undergoes rapid non-radiative decay, a property that distinguishes it from many other fluorescent pyrazoline compounds used as optical brighteners or in organic light-emitting devices. nih.govscispace.com

Table 3: Photophysical Properties of the 1-Phenyl-2-Pyrazoline Chromophore

| Property | Observation | Transition | Source(s) |

| UV-Vis Absorption (λₘₐₓ) | ~290 - 294 nm | π-π* | cdnsciencepub.com |

| Fluorescence | Non-fluorescent | - | cdnsciencepub.com |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and obtain structural information from the fragmentation pattern of the compound. In the mass spectra of pyrazoline derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular mass. researchgate.net

The fragmentation of the pyrazoline ring is a key diagnostic feature. The most prominent fragmentation pathways often involve the cleavage of the N-N bond and other bonds within the five-membered ring. This leads to the formation of characteristic fragment ions, such as substituted cyclopropane (B1198618) derivatives or ions resulting from the loss of nitrogen gas (N₂). researchgate.net The fragmentation pattern is highly dependent on the substituents present on the pyrazoline ring. Analysis of these fragments allows for the confirmation of the core structure and the nature of the substituents at each position. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

No crystallographic data is available for this compound.

Specific molecular geometry and conformational data for this compound cannot be determined without experimental crystallographic studies.

Analysis of the crystal packing and intermolecular interactions is not possible without the crystal structure of this compound.

Computational and Theoretical Investigations of 1 Methyl 3 Phenyl 2 Pyrazoline and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of computational efficiency and accuracy in describing electron correlation. nih.gov DFT studies on pyrazoline derivatives have been instrumental in elucidating their fundamental chemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrazoline derivatives, DFT methods, particularly the B3LYP functional combined with a basis set like 6-311G**, are commonly used to calculate the equilibrium structure. nih.gov This process finds the coordinates that correspond to the minimum energy on the potential energy surface.

The accuracy of these theoretical models is often validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography. nih.govresearchgate.net Studies on various pyrazoline derivatives consistently show that geometries predicted by DFT calculations are in good agreement with experimental crystal structures, confirming the reliability of the computational approach. nih.govresearchgate.net The pyrazoline ring itself typically adopts a non-planar, envelope conformation. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Pyrazoline Derivative Data is illustrative and based on typical findings for substituted pyrazolines.

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Angle (°) - DFT/B3LYP |

|---|---|---|

| C-C (ring) | 1.52 - 1.55 | 102.0 - 105.0 |

| C-N | 1.47 - 1.49 | 110.0 - 114.0 |

| N-N | 1.38 - 1.40 | 111.0 - 113.0 |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This energy gap is also fundamental to understanding the electronic absorption spectra of molecules, as it corresponds to the energy of the lowest electronic transition. youtube.com For pyrazoline derivatives, the distribution of HOMO and LUMO is often spread across the aromatic rings and the pyrazoline heterocycle, indicating potential sites for charge transfer. researchgate.netrsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazoline Derivative Values are illustrative and based on DFT/B3LYP calculations for similar structures.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

To understand the distribution of electrons within a molecule and the nature of chemical bonds, Natural Bond Orbital (NBO) analysis is employed. nih.gov This method provides a detailed picture of charge distribution, atomic hybridization, and stabilizing interactions within the molecule. researchgate.net

Table 3: Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions in a Representative Pyrazoline Derivative Data is illustrative of typical NBO analysis findings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C5-C6) | 5.20 |

| π (C2-C3) | π* (C4-C5) | 20.50 |

| LP (N2) | σ* (N1-C5) | 4.80 |

*LP denotes a lone pair orbital.

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational (infrared) spectra can be calculated by determining the harmonic frequencies of the molecule's normal modes of vibration. derpharmachemica.com These calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. nih.gov This correlation allows for precise assignment of observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring deformations. nih.govderpharmachemica.com

Similarly, electronic spectra (UV-Visible) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The lowest energy transition is typically from the HOMO to the LUMO, and its calculated energy can be correlated with the longest wavelength absorption peak (λ_max) in the experimental spectrum. youtube.comscirp.org

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazoline Derivative Data is illustrative and based on typical findings.

| Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| C-H (Aromatic) Stretch | 3060 | 3065 |

| C-H (Aliphatic) Stretch | 2925 | 2930 |

| C=N Stretch | 1598 | 1605 |

| C=C (Aromatic) Stretch | 1500 | 1502 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactivity of a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface. The MEP map is color-coded to indicate different potential regions: red areas represent regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of most positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. nih.govuni-muenchen.de Green areas indicate neutral potential.

For pyrazoline derivatives, MEP maps typically show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons, identifying them as likely sites for protonation or coordination with electrophiles. The phenyl rings often exhibit a mix of neutral and slightly negative potential, while the hydrogen atoms show positive potential (blue). researchgate.net

Quantum Chemical Studies on Reaction Mechanisms

Beyond static molecular properties, quantum chemical methods like DFT are invaluable for investigating the dynamics of chemical reactions. For pyrazolines, which are often synthesized via cycloaddition reactions of α,β-unsaturated ketones with hydrazine (B178648), DFT can be used to model the entire reaction pathway. rsc.orgkoreascience.kr

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. This allows researchers to determine the activation energies for different possible mechanistic pathways, thereby identifying the most energetically favorable route. koreascience.kr These studies can confirm whether a reaction proceeds through a concerted or stepwise mechanism and explain the observed regioselectivity and stereoselectivity of the products. For 1-methyl-3-phenyl-2-pyrazoline, theoretical studies can elucidate the mechanism of its formation and predict its reactivity in subsequent chemical transformations.

Energetics and Transition State Analysis of Pyrazoline Formation

The formation of the pyrazoline ring, a cornerstone of many synthesis reactions, has been a subject of detailed computational investigation to elucidate its mechanistic pathways and energetic landscapes. One of the primary routes to pyrazolines, the 1,3-dipolar cycloaddition of diazo compounds with alkenes, has been scrutinized using Density Functional Theory (DFT). These studies reveal that the reaction typically proceeds through a one-step, asynchronous transition state. For the cycloaddition of diazomethane (B1218177) to different dipolarophiles, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to analyze the activation energies of various possible reaction channels. For instance, in the reaction between a nitrilimine and a thioaurone, the calculated activation energy for the favored pathway was found to be approximately 11.87 kcal/mol in dichloromethane (B109758) as a solvent. mdpi.com

Another prevalent synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines. Kinetic studies on the formation of pyrazoline derivatives from substituted chalcones and thiosemicarbazide (B42300) have determined the activation parameters. The activation energies (Ea) for these reactions are generally low, varying between 4.781 and 26.897 kJ/mol, indicating a facile reaction. koyauniversity.org The negative entropies of activation (ΔS#) observed in these studies suggest the formation of a highly ordered, restricted intermediate in the transition state, which is consistent with a cyclization mechanism. koyauniversity.org DFT calculations have also been used to propose plausible reaction mechanisms, which often involve a key transition state. researchgate.net The proposed mechanism for the reaction of chalcones with hydrazine typically involves either an initial Michael addition of the hydrazine followed by cyclization and dehydration, or the formation of a hydrazone intermediate which then undergoes cyclization. chim.it

| Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) | Reference |

| 1,3-Dipolar Cycloaddition | Nitrilimine + Thioaurone | B3LYP/6-311G(d,p) | 11.87 | mdpi.com |

| Cyclization | Chalcone (B49325) + Thiosemicarbazide | Experimental Kinetics | 1.14 - 6.43 | koyauniversity.org |

Computational Insights into Solvation Effects on Reaction Pathways

The solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions. In computational chemistry, solvation effects are often modeled using Polarizable Continuum Models (PCM) or the Conductor-like Screening Model (COSMO). wikipedia.orgwikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. wikipedia.orgwikipedia.org This approach allows for the calculation of the electrostatic interactions between the solute and the solvent, which are often the dominant contributors to solvation effects. wikipedia.org

For reactions like the 1,3-dipolar cycloaddition, both gas-phase and solution-phase translational entropy models have been used in DFT studies to calculate activation entropies, with the solution-phase models providing results that are in better agreement with experimental data. rsc.org In some cases, an explicit + implicit solvation model, where a few solvent molecules are explicitly included in the calculation along with the continuum model, is necessary to accurately account for specific solute-solvent interactions such as hydrogen bonding. rsc.org The use of implicit solvation models like COSMO has been shown to be crucial in stabilizing charged intermediates in reaction mechanisms that might otherwise be unstable in the gas phase. pitt.edu For instance, in modeling the reduction of CO2 by a cobalt complex, an anionic intermediate was found to be stable only when solvation effects were included in the calculations. pitt.edu This highlights the importance of considering the solvent environment in theoretical studies of reaction mechanisms.

Theoretical Exploration of Photophysical Phenomena

Intramolecular Charge Transfer (ICT) Mechanisms within Pyrazoline Derivatives

Pyrazoline derivatives are known for their interesting photophysical properties, including fluorescence, which is often modulated by intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a highly polar excited state. This ICT process is sensitive to the solvent polarity, often resulting in a red-shift of the fluorescence emission spectrum in more polar solvents. nih.gov

Theoretical studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the nature of these ICT states. Calculations can predict the change in dipole moment upon excitation. For example, for 1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazoline, the calculated increase in dipole moment upon excitation to the lowest singlet state was 2.83 D, confirming the occurrence of photo-induced charge transfer. nih.gov This charge transfer is often described as originating from the N(1) nitrogen atom of the pyrazoline ring and moving towards the C(3) position. nih.govmdpi.com The electronic distributions in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide further insight into the ICT mechanism. For many pyrazoline derivatives, the HOMO is localized on the electron-donating group and the pyrazoline ring, while the LUMO is centered on the electron-accepting group.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Reference |

| 1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazoline | Cyclohexane | 352 | 435 | 83 | nih.gov |

| 1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazoline | Acetonitrile | 352 | 505 | 153 | nih.gov |

Prediction and Correlation with Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer in certain pyrazoline derivatives also makes them promising candidates for non-linear optical (NLO) applications. NLO materials are crucial for technologies such as optical data storage and processing. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability (β).

Theoretical Aspects of Photoisomerization Processes in Pyrazoline Systems

Photoisomerization, the light-induced reversible transformation between two isomers, is a fundamental process in photochemistry with applications in molecular switches and photosensitive materials. Theoretical investigations into the photoisomerization of related heterocyclic systems, such as pyrazines and azastilbenes, provide a framework for understanding the potential photoisomerization pathways in pyrazolines. nih.govrsc.org

These studies, often employing high-level multireference ab initio methods like CASSCF, have shown that photoisomerization typically proceeds through the excited triplet state. nih.gov The process often involves the population of a bright excited singlet state (e.g., S2), followed by internal conversion to a lower-lying singlet state (S1) and then intersystem crossing (ISC) to a triplet state (T1). nih.gov The isomerization then occurs on the triplet potential energy surface, often involving rotation around a double bond. Conical intersections, which are points of degeneracy between electronic states, play a crucial role in facilitating the non-radiative decay back to the ground state. rsc.org For some systems, an alternative mechanism involving an s1 → t2 → t1 pathway for intersystem crossing has been proposed. nih.gov The efficiency of photoisomerization can be influenced by factors such as the presence of electron-donating or -withdrawing groups and the solvent environment, which can alter the relative energies of the excited states and the barriers to isomerization. nih.gov

Molecular Dynamics (MD) Simulations for Material Science Applications (e.g., Corrosion Inhibition)

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the interaction of organic molecules with material surfaces at the atomic level, providing valuable insights for applications such as corrosion inhibition. mdpi.com Pyrazoline derivatives have been identified as effective corrosion inhibitors for metals like mild steel in acidic environments. doaj.orgtandfonline.combohrium.com MD simulations, in conjunction with DFT calculations, help to elucidate the inhibition mechanism.

These simulations model the adsorption of inhibitor molecules on a metal surface, such as Fe(110) for steel, in a simulated corrosive environment. mdpi.comcerist.dz Key outputs from these simulations include the adsorption energy, which quantifies the strength of the interaction between the inhibitor and the metal surface, and the equilibrium adsorption configuration of the molecule on the surface. mdpi.com For pyrazoline derivatives, it is generally observed that they adsorb on the metal surface in a flat or near-parallel orientation, which maximizes the contact area and thus the protective effect. cerist.dz The adsorption is driven by the interaction of the heteroatoms (N, O) and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms, as well as electrostatic interactions. tandfonline.com

DFT calculations are used to determine quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE). cerist.dz A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A small energy gap is generally associated with higher inhibition efficiency. The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can also be calculated. cerist.dz

| Pyrazoline Derivative | Surface | Adsorption Energy (kcal/mol) | Computational Method | Reference |

| (E)-N′-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Fe(110) | -109.18 | Monte Carlo | mdpi.com |

| (E)-N′-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | Fe(110) | -103.38 | Monte Carlo | mdpi.com |

| 1‐Formyl‐3‐phenyl‐5‐(4‐methylphenyl)‐2‐pyrazoline (P1) | Fe(110) | Stronger than P2 | MD Simulation | cerist.dz |

| 1‐Formyl‐3‐phenyl‐ 5‐(4‐chlorophenyl) ‐2‐pyrazoline (P2) | Fe(110) | Weaker than P1 | MD Simulation | cerist.dz |

These computational studies have consistently supported experimental findings, demonstrating that pyrazoline derivatives form a protective film on the metal surface, thereby inhibiting corrosion. tandfonline.combohrium.com The insights gained from MD and DFT simulations are crucial for the rational design of new and more effective corrosion inhibitors.

Chemical Reactivity and Transformation Pathways of the 1 Methyl 3 Phenyl 2 Pyrazoline System

Ring Transformations and Rearrangement Reactions

The 2-pyrazoline (B94618) ring, while relatively stable, can be induced to undergo several transformations, the most common of which is aromatization.

Oxidative Aromatization: The conversion of the 2-pyrazoline ring to its corresponding aromatic pyrazole (B372694) is a facile and common transformation. This reaction effectively constitutes a dehydrogenation of the heterocyclic ring. A variety of oxidizing agents can achieve this, including palladium on carbon (Pd/C) in a suitable solvent like acetic acid. For instance, 1,3,5-trisubstituted-2-pyrazolines have been effectively oxidized to their respective pyrazole forms using a DABCO-Br₂ complex in acetic acid at room temperature, often resulting in high yields.

Ring Cleavage: Under certain conditions, such as in the presence of acid chlorides, the 2-pyrazoline ring can undergo cleavage. The reaction may proceed through the formation of a salt, which then facilitates the breaking of the ring structure to yield acyclic hydrazide derivatives.

Rearrangements: While direct rearrangement of the 1-methyl-3-phenyl-2-pyrazoline ring is less common, related pyrazole systems are known to undergo photochemical rearrangements. For example, direct irradiation of certain 1-methyl-phenylpyrazoles can lead to phototransposition, yielding imidazole (B134444) derivatives. This occurs through a proposed electrocyclic ring closure-heteroatom migration mechanism. Although this applies to the aromatic pyrazole, it highlights the potential for skeletal rearrangements within this class of azole heterocycles under specific energy inputs. More complex rearrangements, such as the van Alphen-Hüttel rearrangement, have been observed in related 3H-pyrazoles, indicating the diverse rearrangement pathways accessible to these five-membered rings.

A summary of key ring transformations is presented in Table 1.

Table 1: Summary of Major Ring Transformations of 2-Pyrazolines| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Oxidative Aromatization | Pd/C, Acetic Acid; DABCO-Br₂ | Pyrazole |

| Ring Cleavage | Acid Chlorides | Acyclic Hydrazide Derivatives |

| Photochemical Rearrangement (Analogous Systems) | UV Irradiation | Imidazole Derivatives |

Functional Group Interconversions on the Pyrazoline Scaffold

Functional group interconversions allow for the modification of the pyrazoline core without altering the ring itself. These transformations are key for fine-tuning the electronic and steric properties of the molecule. The primary sites for such modifications on the this compound system are the substituents at positions 1, 3, and the methylene (B1212753) carbons at C4 and C5.

Recent methodologies have focused on the selective functionalization of the C4 position. For example, an iodine(III)-mediated process has been developed for the construction of C4-heterofunctionalized pyrazolines from α,β-unsaturated hydrazones. This method allows for the introduction of oxyacyl and amino groups at the C4 position, creating new stereocenters and expanding the chemical utility of the pyrazoline scaffold. Such reactions proceed via an initial aza-Michael addition followed by a C-O or C-N bond formation, yielding highly functionalized products.

Derivatization Strategies for Enhanced Chemical Functionality

To expand the structural diversity and complexity of the pyrazoline system, derivatization strategies that build upon the core scaffold are employed. These include the synthesis of spirocyclic systems and the fusion of additional heterocyclic rings through annulation reactions.

Spirocyclic compounds, where two rings share a single atom, represent a unique three-dimensional architecture. The C4 position of the pyrazoline ring is a common site for the formation of spirocyclic systems. Multi-component reactions are a powerful tool for constructing such complex molecules in a single step.

One notable example is the catalyst-free, four-component reaction involving two equivalents of an aldehyde, an amine (such as 1H-indazol-6-amine), and a 1H-pyrazol-5(4H)-one. This reaction proceeds smoothly in refluxing ethanol (B145695) to afford complex spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-one derivatives in high yields. This strategy demonstrates the ability to construct intricate spiro-fused pyrazoline systems from simple starting materials.

Annulation reactions involve the formation of a new ring fused to an existing one. For the pyrazoline scaffold, this leads to bicyclic or polycyclic heterocyclic systems with diverse properties.

Pyrazoloquinolines: The synthesis of pyrazolo[1,5-a]quinolines is a well-established annulation strategy. These fused systems can be prepared through various synthetic routes. One common approach is the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents, leading to the construction of the quinoline (B57606) ring fused to the pyrazole core. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the formation of these biologically significant fused heterocycles. While many syntheses start from an aromatic pyrazole, the underlying principles of cyclocondensation can be adapted to build upon the pyrazoline framework.

Other Fused Systems: The reactivity of the pyrazoline ring allows for its incorporation into other fused systems like pyrazolo[1,5-a]pyrimidines. These are typically synthesized via the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic reagents. The combination of the pyrazoline core with other heterocyclic motifs like oxazine (B8389632) (to form oxazinopyrazoline) can be envisioned through intramolecular cyclization of appropriately functionalized pyrazoline derivatives, although specific examples are less commonly reported than for nitrogen-based heterocycles.

Coordination Chemistry and Metal Complexes Involving Pyrazoline Ligands

The nitrogen atoms of the pyrazoline ring, particularly the sp²-hybridized nitrogen at the 2-position, possess lone pairs of electrons that can coordinate to metal ions. This allows pyrazoline derivatives to act as ligands in the formation of metal complexes. The coordination chemistry of N-substituted 2-pyrazoline derivatives has been extensively studied, revealing a range of coordination modes and complex geometries. nih.gov

Pyrazoline-based ligands are often bidentate or polydentate, coordinating to a central metal ion through the pyrazoline nitrogen and another donor atom from a substituent group. Metal complexes derived from pyrazoline ligands have attracted considerable interest due to their applications in catalysis and materials science. nih.govajgreenchem.com

In designing ligands based on the this compound scaffold, functional groups containing potential donor atoms (N, O, S) are often introduced at positions that allow for the formation of stable five- or six-membered chelate rings upon coordination to a metal ion. For example, introducing a pyridyl group at the C3 position creates a bidentate N,N-donor ligand that can chelate a metal ion through the pyrazoline N2 and the pyridyl nitrogen.

The chelation ability of 2-pyrazoline ligands is often confirmed by the coordination of the imine moiety of the pyrazole ring. ajgreenchem.com When these ligands react with various metal salts, such as those of Cobalt(II), Nickel(II), Copper(II), and Zinc(II), they form stable coordination complexes. nih.govnih.gov The resulting geometry of the complex depends on the metal ion, the ligand structure, and the reaction conditions. Common geometries observed include octahedral, square planar, and tetrahedral. nih.govajgreenchem.com

Infrared spectroscopy is a key tool for characterizing these complexes, where a shift in the C=N stretching frequency of the pyrazoline ring upon complexation indicates the involvement of the nitrogen atom in coordination to the metal center. nih.gov

A summary of typical metal complexes formed with pyrazoline-based ligands is provided in Table 2.

Table 2: Examples of Metal Complexes with Pyrazoline-Type Ligands| Metal Ion | Ligand Type | Typical Coordination Geometry |

|---|---|---|

| Co(II) | Bidentate (N,N or N,S) | Octahedral |

| Ni(II) | Bidentate (N,N or N,S) | Octahedral, Square Planar |

| Cu(II) | Bidentate (N,N or N,S) | Octahedral, Distorted Square Planar |

| Zn(II) | Bidentate (N,N or N,S) | Tetrahedral, Octahedral |

Spectroscopic and Computational Characterization of Metal-Pyrazoline Complexes

The interaction between a metal ion and the this compound ligand is typically investigated through a combination of spectroscopic techniques and computational modeling. These methods provide insights into the coordination mode, the geometry of the resulting complex, and the nature of the metal-ligand bonding.

Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the structural and electronic properties of metal-pyrazoline complexes. Key techniques include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the pyrazoline ligand. The IR spectrum of the free this compound ligand would exhibit a characteristic stretching vibration for the imine (C=N) group of the pyrazoline ring. Upon coordination to a metal ion, a noticeable shift in the frequency of this ν(C=N) band is expected. derpharmachemica.com This shift, typically to a lower wavenumber, is indicative of the involvement of the imine nitrogen atom in the coordination to the metal center. The magnitude of this shift can provide information about the strength of the metal-nitrogen bond. Additionally, new bands at lower frequencies may appear, which can be attributed to the formation of new metal-nitrogen (ν(M-N)) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes of this compound, ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure of the complex in solution. The coordination of the pyrazoline ligand to a metal ion would induce changes in the chemical shifts of the protons and carbons of the ligand. Protons and carbons near the coordination site are expected to experience the most significant shifts. For instance, a downfield shift in the signals of the pyrazoline ring protons and carbons upon complexation would further support the involvement of the pyrazoline nitrogen in bonding to the metal. derpharmachemica.comnih.gov For paramagnetic complexes, such as those of Co(II) and Ni(II), the NMR signals are often broadened and significantly shifted, providing information about the magnetic properties and the electronic structure of the complex. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide information about the electronic transitions within the molecule and the geometry of the coordination sphere. The free ligand typically exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions of the aromatic phenyl ring and the pyrazoline moiety. derpharmachemica.com Upon complexation with a transition metal, new absorption bands may appear in the visible region. These new bands are often assigned to d-d electronic transitions of the metal ion, and their position and intensity can be indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. derpharmachemica.com Furthermore, shifts in the intra-ligand transition bands can also be observed upon coordination. derpharmachemica.com

Interactive Data Table: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Observed Parameter | Expected Change upon Complexation with this compound |

| Infrared (IR) | ν(C=N) stretching frequency | Shift to lower wavenumber |

| New bands | Appearance of ν(M-N) bands in the low-frequency region | |

| NMR (¹H & ¹³C) | Chemical shifts of pyrazoline ring nuclei | Downfield shift for diamagnetic complexes |

| UV-Visible | Ligand-centered transitions (π-π, n-π) | Shift in wavelength and/or intensity |

| New absorption bands | Appearance of d-d transition bands in the visible region for transition metal complexes |

Computational Characterization

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure, bonding, and reactivity of metal complexes.

Geometry Optimization and Structural Analysis: DFT calculations can be employed to predict the most stable three-dimensional structure of this compound metal complexes. mdpi.com These calculations can provide information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Electronic Structure and Bonding Analysis: Computational studies can elucidate the nature of the metal-ligand bond through the analysis of molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the electronic transitions observed in the UV-Vis spectra. scispace.com Techniques such as Natural Bond Orbital (NBO) analysis can provide information about the charge distribution and the extent of covalent character in the metal-ligand interactions.

Prediction of Spectroscopic Properties: Theoretical calculations can also be used to predict spectroscopic properties, which can then be compared with experimental spectra to validate the proposed structure of the complex. For example, vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra and help in the interpretation of the experimental UV-Vis spectra. scispace.com

While specific research on the metal complexes of this compound is limited, the application of these combined spectroscopic and computational approaches to related systems has proven to be a powerful strategy for their characterization. univ.kiev.ua Future studies focusing specifically on this compound would be valuable in expanding the understanding of the coordination chemistry of this particular pyrazoline derivative.

Advanced Applications in Chemical Science and Materials Engineering

Luminescent Materials and Organic Optoelectronics

The inherent fluorescence of the pyrazoline ring system is a cornerstone of its application in optoelectronics. These compounds are known for emitting light, typically in the blue region of the spectrum, with high quantum efficiency. nih.gov The intramolecular charge transfer (ICT) process within the pyrazoline molecule is a key factor governing its optoelectronic properties. rsc.org This charge transfer can be modulated by attaching various electron-donating or electron-accepting groups to the core structure, allowing for precise control over the compound's photophysical characteristics. rsc.org

Development of Fluorescent Probes and Dyes

Pyrazoline derivatives are extensively studied as fluorescent probes due to their high sensitivity, selectivity, and rapid response times. chemrxiv.orgnih.gov Their fluorescence can be designed to either intensify ("turn-on") or diminish ("turn-off") upon interaction with a specific analyte. chemrxiv.orgrsc.org This behavior is governed by several photophysical mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and fluorescence resonance energy transfer (FRET). rsc.orgnih.gov For instance, the chelation of a metal ion can block a PET pathway, leading to a significant "turn-on" fluorescent response. nih.gov These probes have been successfully developed for detecting various species, including metal ions and nitroaromatic compounds like picric acid. chemrxiv.orgresearchgate.net

| Pyrazoline Derivative | Target Analyte | Sensing Mechanism | Observed Response | Limit of Detection (LoD) |

|---|---|---|---|---|

| Pyrazoline-hydrazone hybrid (P1) | Zn²⁺, Cd²⁺, Hg²⁺ | CHEF/CHEQ | "Turn-on" for Zn²⁺ (λem 560 nm) & Cd²⁺ (λem 510 nm); "Turn-off" for Hg²⁺ | Not specified |

| Pyrene-appended pyrazoline (PY-I) | Al³⁺ | CHEF | Selective "turn-on" response | Not specified |

| Pyrazoline 5 | Zn²⁺ | PET Inhibition | "Turn-on" response | 0.010 μM |

| Benzothiazole-pyrazoline (BP) | Picric Acid | Fluorescence Quenching | 82% quenching efficiency | 1.1 μM |

Applications in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

In the field of display technologies, pyrazoline derivatives have been identified as promising materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Their strong fluorescence, particularly in the blue spectrum, makes them suitable as emitters. researchgate.netresearchgate.net Furthermore, their electrochemical properties allow them to function as hole-transporting materials, facilitating the efficient injection and movement of charge carriers within the OLED device structure. nih.gov The performance of pyrazoline-based OLEDs, including their efficiency and brightness, can be tuned by modifying the molecular structure. For example, 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, which are derived from the 1-methyl-3-phenyl-pyrazoline core, have been used as dopants in the emissive layer of OLEDs. researchgate.net Devices doped with electron-rich pyrazoline derivatives generally show higher external quantum and power efficiencies. researchgate.net

| Device Structure / Material | Role of Pyrazoline | Emission Color | Key Performance Metric |

|---|---|---|---|

| ITO/NPB/CBP/TPBI:PAQ-X/TPBI/Mg:Ag | Emitting Dopant (PAQ-X) | Blue / Blue-Green | Efficiency depends on PAQ-X substituent |

| General 1,3,5-triaryl-2-pyrazolines | Emitter / Hole Transport Layer | Blue | High fluorescence quantum yield |

Charge Transport Characteristics in Pyrazoline-Based Materials

The efficacy of pyrazoline derivatives in organic electronics is closely linked to their charge transport capabilities. The electron-rich pyrazoline moiety exhibits good redox behavior, making these compounds potential candidates for charge transport materials. researchgate.net Their Highest Occupied Molecular Orbital (HOMO) energy levels, typically in the range of -4.8 to -5.2 eV, are compatible with the work function of common electrodes like Indium Tin Oxide (ITO), facilitating efficient hole injection. rsc.orgresearchgate.net Experimental measurements using the space-charge limited current (SCLC) method have determined hole mobility values for pyrazoline derivatives to be in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net Theoretical calculations suggest that the maximum hole mobility could be as high as 0.75 cm² V⁻¹ s⁻¹. researchgate.net Furthermore, their wide band gap is indicated by UV-Visible absorption peaks that typically lie below 400 nm, which is advantageous as it prevents interference with the absorption of donor materials in photovoltaic devices. rsc.orgresearchgate.net

| Property | Typical Value / Range for Pyrazoline Derivatives | Significance |

|---|---|---|

| HOMO Energy Level | -4.8 to -5.2 eV | Compatible with ITO electrodes for efficient hole injection |

| Experimental Hole Mobility | 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹ | Demonstrates suitability as a hole transport material |

| Theoretical Maximum Hole Mobility | 0.75 cm² V⁻¹ s⁻¹ | Indicates potential for high charge carrier mobility |

| UV-Visible Absorption | < 400 nm | Avoids interference with donor absorption in the visible region |

Chemo-sensing Platforms

The pyrazoline scaffold is a versatile platform for the design of chemosensors. Its inherent fluorescence and the ease with which it can be functionalized allow for the creation of highly selective and sensitive detectors for a variety of analytes. rsc.org

Design Principles for Selective Recognition of Transition Metal Ions and Other Analytes

The design of selective pyrazoline-based chemosensors hinges on the integration of a specific recognition site (a chelating group) with the fluorescent pyrazoline core. The chelating group is chosen for its affinity towards a particular target analyte, such as a transition metal ion. For example, incorporating a phenolic group can create a binding site for Al³⁺ ions, while a pyridine ring can facilitate the chelation of Zn²⁺. nih.govrsc.org Upon binding of the analyte, a conformational change or an electronic perturbation occurs, which modulates the photophysical properties of the pyrazoline fluorophore, leading to a detectable signal. rsc.org A significant challenge in this field is achieving selectivity between chemically similar ions, such as Zn²⁺ and Cd²⁺. rsc.org Researchers have successfully designed pyrazoline sensors that can differentiate between these ions, demonstrating that even subtle structural modifications can impart high selectivity. rsc.orgnih.gov

Multi-Functional Sensing Approaches

Building upon the principles of selective recognition, researchers have developed multi-functional pyrazoline sensors capable of detecting several different analytes. chemrxiv.org These advanced sensors can produce distinct optical responses for each analyte, such as emitting light at different wavelengths. chemrxiv.org For instance, a hydrazone-pyrazoline hybrid sensor was reported to exhibit a "turn-on" fluorescence response at 560 nm for Zn²⁺ and 510 nm for Cd²⁺, while simultaneously showing a "turn-off" response for Hg²⁺. chemrxiv.org Another sensor featuring a naphthalene unit displayed an unexpected "turn-on" response for Fe³⁺ at 535 nm in addition to its response to Cd²⁺ and Zn²⁺ at 460 nm, indicating its potential as a multi-analyte sensor. rsc.org This multi-functionality is highly desirable for applications in environmental monitoring and complex biological systems where multiple analytes may be present. chemrxiv.org

| Sensor | Target Analytes | Differentiated Response |

|---|---|---|

| Hydrazone-Pyrazoline P1 | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence "turn-on" at 560 nm (Zn²⁺) and 510 nm (Cd²⁺); "turn-off" (Hg²⁺) |

| Polycyclic Pyrazoline 1 | Cd²⁺, Zn²⁺, Fe³⁺ | Fluorescence "turn-on" at 460 nm (Cd²⁺, Zn²⁺) and 535 nm (Fe³⁺) |

Corrosion Inhibition: Mechanistic Insights and Performance Evaluation

Pyrazoline derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.gov Their efficacy is generally attributed to their molecular structure, which includes heteroatoms (nitrogen) with lone pairs of electrons and aromatic phenyl rings with π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion.

Mechanistic Insights

The mechanism of corrosion inhibition by pyrazoline compounds involves the adsorption of the molecule onto the metal surface. This adsorption can occur through:

Physisorption: Involving electrostatic interactions between the charged metal surface and the inhibitor molecule.

Chemisorption: Involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. nih.govelectrochemsci.org

The presence of the phenyl group can further enhance adsorption through π-stacking interactions with the metal surface. Pyrazoline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org The adsorption of these inhibitors on a metal surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. nih.govias.ac.in

Performance Evaluation

The performance of pyrazoline derivatives as corrosion inhibitors is evaluated using various electrochemical and gravimetric techniques. Key parameters include inhibition efficiency (%IE), corrosion current density (i_corr), and charge transfer resistance (R_ct). Studies on various pyrazoline and pyrazole (B372694) derivatives have shown high inhibition efficiencies, often exceeding 90%, in aggressive acidic media like hydrochloric acid (HCl). nih.govnih.govacs.orgias.ac.in

While the pyrazoline scaffold is well-studied for this application, specific performance data for 1-Methyl-3-phenyl-2-pyrazoline is not extensively detailed in the reviewed scientific literature. However, the general principles of inhibition by related pyrazoline compounds provide a strong indication of its potential. The table below summarizes the key mechanistic aspects of pyrazoline derivatives as corrosion inhibitors.

| Aspect | Description | Governing Factors |

|---|---|---|

| Inhibition Type | Typically mixed-type, affecting both anodic and cathodic reactions. nih.govacs.org | Molecular structure, inhibitor concentration. |

| Adsorption Mechanism | A combination of physisorption and chemisorption. nih.gov | Electron density on N atoms, presence of π-electrons, metal surface charge. |

| Adsorption Isotherm | Often follows the Langmuir adsorption model, indicating monolayer formation. nih.govias.ac.in | Inhibitor concentration, temperature. |

| Protective Layer | Forms a barrier film on the metal surface, blocking active corrosion sites. nih.govelectrochemsci.org | Adsorption strength, molecular coverage. |

Role as Key Intermediates and Building Blocks in Complex Chemical Syntheses

The pyrazoline ring is a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. revistabionatura.orgrsc.org These heterocyclic compounds serve as valuable intermediates for the synthesis of a wide array of more complex molecules, including other heterocycles, bioactive compounds, and functional materials. jocpr.comnih.gov

The reactivity of the pyrazoline ring allows for various chemical transformations. The synthesis of pyrazolines is commonly achieved through the cyclization reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. rsc.orgnih.gov Once formed, the pyrazoline structure can be modified or used as a synthon for constructing larger molecular frameworks. For instance, pyrazolone (B3327878) derivatives (which are structurally related to pyrazolines) are used as precursors for synthesizing Schiff bases and coordinating with metal ions to form complex structures. mdpi.com

The general utility of the pyrazoline core includes:

Synthesis of Fused Heterocycles: The pyrazoline ring can be annulated with other rings to create bicyclic and polycyclic systems.

Precursors for Bioactive Molecules: The scaffold is a key component in many compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties. revistabionatura.orgnih.gov

Development of Ligands: The nitrogen atoms in the pyrazoline ring can act as N,N-bidentate ligands for coordinating with metal ions. jocpr.com

While the broader class of pyrazolines is widely used in synthesis, specific examples detailing the use of this compound as a key intermediate in complex syntheses are not prominently featured in the surveyed literature. The following table outlines the synthetic potential of the pyrazoline scaffold.

| Application Area | Role of Pyrazoline Intermediate | Examples of Resulting Compounds |

|---|---|---|

| Medicinal Chemistry | Core structure for derivatization. revistabionatura.org | Antimicrobial, anti-inflammatory, and analgesic agents. nih.gov |

| Heterocyclic Synthesis | Building block for larger, fused ring systems. nih.gov | Pyrazolo[1,2-a]pyrazoles and other polycyclic compounds. csic.es |

| Coordination Chemistry | Acts as a ligand for metal ions. jocpr.com | Metal-organic complexes. mdpi.com |

| Materials Science | Synthon for functional dyes and polymers. | Fluorescent probes and photosensitizers. jocpr.com |

Photochromic and Thermochromic Materials Research

Photochromic and thermochromic materials are "smart" materials that undergo a reversible change in color upon exposure to light (photochromism) or heat (thermochromism). The pyrazoline and pyrazolone backbone has been incorporated into molecules designed for these properties.

Research into related compounds, such as derivatives of 1-phenyl-3-methyl-pyrazolone, has shown that this heterocyclic system can be a key component of a photochromic unit. researchgate.net The mechanism of photochromism in these materials often involves a light-induced structural change, such as photoisomerization or an intermolecular proton transfer, which alters the electronic conjugation of the molecule and thus its absorption of visible light. researchgate.net

Furthermore, the photophysical properties of pyrazoline derivatives are of significant interest. Many 1,3,5-triaryl-2-pyrazoline derivatives are known to exhibit strong fluorescence and have been investigated for applications in opto-electronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. rsc.orgnih.gov The fluorescence arises from an intramolecular charge transfer (ICT) process within the molecule upon excitation. rsc.org

Q & A

Q. What are the standard synthetic routes for 1-Methyl-3-phenyl-2-pyrazoline, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with phenylhydrazine in refluxing methanol. Reaction optimization includes adjusting molar ratios (e.g., 1:1.05 chalcone-to-hydrazine), monitoring progress via thin-layer chromatography (TLC), and using ethanol or methanol as solvents to enhance solubility. Catalysts like acetic acid may accelerate ring closure. Post-reaction purification involves recrystallization from methanol to isolate the pyrazoline core . For analogs, substituents are introduced by modifying the chalcone precursor or hydrazine derivatives .